molecular formula C16H26N4O2 B2362763 (4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2309705-94-8

(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2362763
CAS No.: 2309705-94-8
M. Wt: 306.41
InChI Key: OYLKHSUTOYVYHU-UHFFFAOYSA-N
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Description

(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H26N4O2 and its molecular weight is 306.41. The purity is usually 95%.
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Biological Activity

The compound (4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing information from various studies and sources.

Structural Overview

The compound is characterized by:

  • A tetrahydrofuran moiety, which contributes to its solubility and reactivity.
  • A diazepane ring , known for its pharmacological properties.
  • A pyrazole unit , which is often associated with diverse biological activities.

The molecular formula is C16H26N4O2C_{16}H_{26}N_{4}O_{2} with a molecular weight of 306.40 g/mol. The structure suggests potential interactions with biological targets due to the presence of multiple functional groups.

Biological Activities

Preliminary studies indicate that compounds with similar frameworks exhibit a range of biological activities, including:

  • Antimicrobial Properties : Pyrazole derivatives have been noted for their antimicrobial effects, suggesting that this compound may also possess similar activities.
  • Anxiolytic Effects : The diazepane structure is associated with anxiolytic properties, indicating potential therapeutic applications in anxiety disorders.
  • Anticancer Activity : Some related compounds have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Potential Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
DiazepamDiazepan ringAnxiolytic
Pyrazole DerivativesPyrazole ringAntimicrobial
Tetrahydrofuran DerivativesEther functionalitySolvent properties

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of similar compounds to assess their biological activity. For example:

  • Tyrosinase Inhibition Studies : Compounds structurally related to pyrazoles have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. In one study, derivatives exhibited competitive inhibition with IC50 values ranging from low micromolar concentrations, indicating significant potential for skin-related applications .
  • Docking Studies : Molecular docking studies have suggested favorable interactions between similar compounds and biological targets such as enzymes involved in metabolic pathways. These studies help elucidate the binding modes and affinities of the compounds .

Synthesis and Modification Potential

The synthesis of the compound involves several steps, including:

  • Formation of the tetrahydrofuran unit via intramolecular cyclization.
  • Construction of the diazepane ring through cyclization of a diamine.
  • Coupling reactions to introduce the pyrazole moiety.

These synthetic routes can be modified to enhance biological activity or optimize pharmacokinetic properties.

Properties

IUPAC Name

[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12-15(13(2)18(3)17-12)16(21)20-7-4-6-19(8-9-20)14-5-10-22-11-14/h14H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLKHSUTOYVYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCN(CC2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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